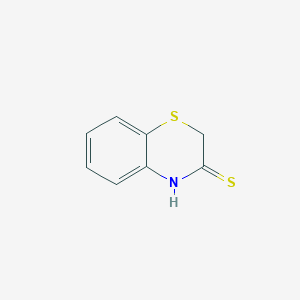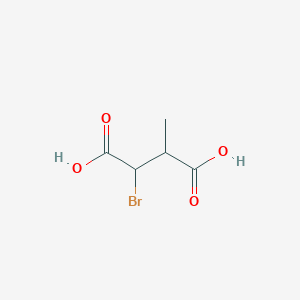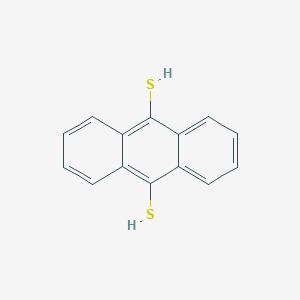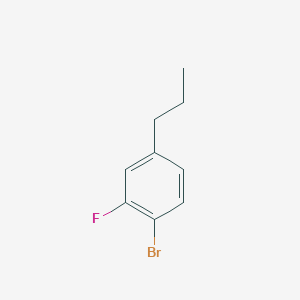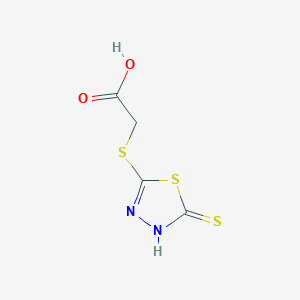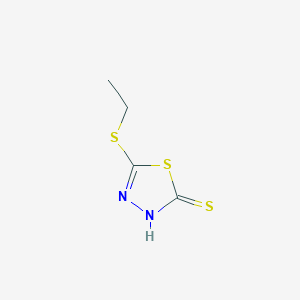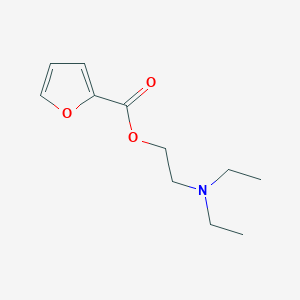
2-(Diethylamino)ethyl 2-furoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Diethylamino)ethyl 2-furoate is a synthetic compound that belongs to the class of furoic acid esters. It is a commonly used intermediate in the synthesis of various pharmaceutical compounds. The compound has gained significance in the field of scientific research due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of 2-(Diethylamino)ethyl 2-furoate is not fully understood. However, it is believed to exert its biological effects by modulating the activity of certain enzymes and receptors in the body. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemische Und Physiologische Effekte
2-(Diethylamino)ethyl 2-furoate has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). The compound has also been found to inhibit the proliferation of cancer cells and induce apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(Diethylamino)ethyl 2-furoate in lab experiments include its high purity, stability, and ease of synthesis. The compound is also readily available and cost-effective. However, one of the limitations of using the compound is its potential toxicity, which requires careful handling and disposal.
Zukünftige Richtungen
There are several future directions for the research on 2-(Diethylamino)ethyl 2-furoate. One of the areas of interest is the development of more potent and selective analogs of the compound for the treatment of various diseases. Another direction is the investigation of the compound's mechanism of action and its interactions with other biomolecules in the body. The compound's potential application in drug delivery systems and as a diagnostic tool is also an area of interest for future research.
Synthesemethoden
The synthesis of 2-(Diethylamino)ethyl 2-furoate involves the reaction of furoic acid with diethylamine in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is subsequently converted into the desired product. The yield and purity of the product can be improved by optimizing the reaction conditions such as temperature, pressure, and reaction time.
Wissenschaftliche Forschungsanwendungen
2-(Diethylamino)ethyl 2-furoate has been extensively used in scientific research as a building block for the synthesis of various biologically active compounds. It has been reported to exhibit antitumor, anti-inflammatory, and analgesic activities. The compound has also been investigated for its potential application in the treatment of Alzheimer's disease.
Eigenschaften
CAS-Nummer |
10369-89-8 |
|---|---|
Produktname |
2-(Diethylamino)ethyl 2-furoate |
Molekularformel |
C11H17NO3 |
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
2-(diethylamino)ethyl furan-2-carboxylate |
InChI |
InChI=1S/C11H17NO3/c1-3-12(4-2)7-9-15-11(13)10-6-5-8-14-10/h5-6,8H,3-4,7,9H2,1-2H3 |
InChI-Schlüssel |
BAJNUCATVJHXMI-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C1=CC=CO1 |
Kanonische SMILES |
CCN(CC)CCOC(=O)C1=CC=CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,4-dimethoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B184604.png)

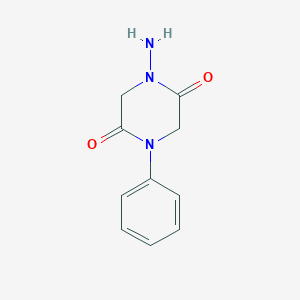

![(S)-Hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one](/img/structure/B184612.png)
